molecular formula C39H37N7O10 B8396889 [6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate CAS No. 98328-00-8

[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate

Cat. No.: B8396889
CAS No.: 98328-00-8
M. Wt: 763.8 g/mol
InChI Key: HCRIJRGBRGYYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide, 5-((5-((3-((acetyloxy)methyl)-3,6-dihydro-7-hydroxy-4-methylbenzo(1,2-b:4,3-b’)dipyrrol-1(2H)-yl)carbonyl)-3,6-dihydro-8-hydroxy-7-methoxybenzo(1,2-b:4,3-b’)dipyrrol-1(2H)-yl)carbonyl)-3,6-dihydro-8-hydroxy-7-methoxy- is a complex organic compound belonging to the class of benzo[1,2-b:4,3-b’]dipyrroles. This compound is characterized by its intricate structure, which includes multiple hydroxy, methoxy, and acetyloxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of benzo[1,2-b:4,3-b’]dipyrrole derivatives, followed by the introduction of functional groups such as hydroxy, methoxy, and acetyloxy groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, methanol, and hydrochloric acid. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[1,2-b:4,3-b’]dipyrrole-1-methanol
  • Benzo[1,2-b:4,3-b’]dipyrrole-1,6(3H)-dicarboxylic acid
  • Benzo[1,2-b:4,3-b’]dipyrrole, 3,6-diacetyl-1,2,3,6-tetrahydro-4,5-dimethoxy

Uniqueness

Benzo(1,2-b:4,3-b’)dipyrrole-1(2H)-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

98328-00-8

Molecular Formula

C39H37N7O10

Molecular Weight

763.8 g/mol

IUPAC Name

[6-[6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indol-8-yl]methyl acetate

InChI

InChI=1S/C39H37N7O10/c1-15-12-41-30-25(48)11-24-27(26(15)30)17(14-56-16(2)47)13-46(24)38(52)23-10-20-18-5-7-44(31(18)33(49)35(54-3)28(20)43-23)37(51)22-9-21-19-6-8-45(39(40)53)32(19)34(50)36(55-4)29(21)42-22/h9-12,17,41-43,48-50H,5-8,13-14H2,1-4H3,(H2,40,53)

InChI Key

HCRIJRGBRGYYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C6CCN(C6=C(C(=C5N4)OC)O)C(=O)C7=CC8=C9CCN(C9=C(C(=C8N7)OC)O)C(=O)N)COC(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In The Journal of Antibiotics, 1985, 38, 746, D. G. Martin et al reported that acetic acid adds across the spirocyclopropylcyclohexadienyl (SCPCH) system of CC-1065 to produce the phenolic, acetic acid product (AAP), 7-[[7-[[1-[(acetyloxy)methyl]-1,6-dihydro-5-hydroxy-8-methylbenzo[1,2-b:4,3-b']dipyrrol-3(2H)-yl]carbonyl]-1,6-dihydro-4-hydroxy-5-methoxybenzo[1,2-b:4,3-b']-dipyrrol-3(2H)-yl]carbonyl]-1,6-dihydro-4-hydroxy-5-methoxybenzo[1,2-b:4,3-b']dipyrrole-3(2H)-carboxamide. AAP was tested in vitro and in vivo and found to be less potent than CC-1065 by a factor of 103 to 104 depending upon the particular test system and therefore tended to divert attention from adducts of the SCPCH system as useful antitumor agents or as prodrugs to CC-1065 analogs.
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